DMCM hydrochloride

Description

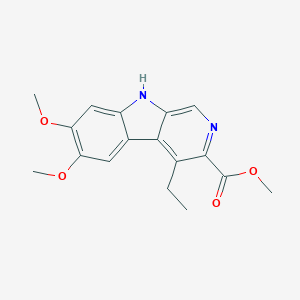

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 4-ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4.ClH/c1-5-9-15-10-6-13(21-2)14(22-3)7-11(10)19-12(15)8-18-16(9)17(20)23-4;/h6-8,19H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCRBVQGMZUJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C3=CC(=C(C=C3NC2=CN=C1C(=O)OC)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82499-00-1 | |

| Record name | 4-Ethyl-6,7-dimethoxy-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Unraveling of a Potent Neuromodulator: A Technical Guide to the Mechanism of Action of DMCM Hydrochloride

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate hydrochloride (DMCM hydrochloride), a pivotal tool in neuropharmacological research. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, presenting detailed molecular interactions, signaling pathways, and quantitative data.

Core Mechanism: Inverse Agonism at the GABA-A Receptor

This compound is a potent, non-selective full inverse agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of its endogenous ligand, GABA, the receptor's chloride channel opens, leading to neuronal hyperpolarization and inhibition of neurotransmission.

Unlike benzodiazepine agonists (e.g., diazepam), which enhance the effect of GABA, this compound binds to the benzodiazepine site and induces a conformational change that reduces the receptor's affinity for GABA and decreases the frequency of chloride channel opening.[3] This attenuation of GABA's inhibitory action results in a net increase in neuronal excitability, leading to the characteristic anxiogenic (anxiety-producing) and convulsant effects observed in preclinical studies.[1][4][5]

The interaction of this compound is complex and can be influenced by the subunit composition of the GABA-A receptor. It exhibits varying affinities for different α subunits.[2] Furthermore, at higher concentrations (greater than 0.5 µM), DMCM can paradoxically enhance chloride currents, suggesting an interaction with a secondary, lower-affinity site on the GABA-A receptor complex, distinct from the benzodiazepine, barbiturate, and neurosteroid binding sites.[6]

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for various GABA-A receptor subtypes has been characterized, providing a quantitative basis for its potent effects. The dissociation constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors at equilibrium.

| GABA-A Receptor Subtype | Binding Affinity (Ki) in nM |

| α1β3γ2 | 10 |

| α2β3γ2 | 13 |

| α3β3γ2 | 7.5 |

| α5β3γ2 | 2.2 |

Data sourced from studies on human recombinant GABA-A receptor subtypes.[2]

Signaling Pathway of this compound

The following diagram illustrates the molecular cascade initiated by this compound at the GABA-A receptor.

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a variety of experimental techniques. Below are generalized protocols for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the benzodiazepine site on the GABA-A receptor.

Figure 2: Workflow for a radioligand binding assay to determine DMCM affinity.

Detailed Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes containing the GABA-A receptors. The pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]Flunitrazepam or [³H]DMCM) and a range of concentrations of unlabeled this compound.

-

Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology is employed to directly measure the effect of this compound on GABA-A receptor function in cultured neurons or brain slices.

Figure 3: Workflow for an electrophysiological recording experiment.

Detailed Methodology:

-

Cell/Tissue Preparation: Primary neuronal cultures are prepared from embryonic rodent brains, or acute brain slices are prepared from adult animals.

-

Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

GABA Application: GABA is applied to the neuron via a perfusion system to evoke a chloride current, which is measured by the patch-clamp amplifier.

-

DMCM Application: this compound is then co-applied with GABA to determine its effect on the GABA-evoked current.

-

Data Acquisition and Analysis: The currents are recorded and digitized. The amplitude, rise time, and decay kinetics of the GABA-evoked currents in the presence and absence of DMCM are compared to quantify the extent of inverse agonism.

Conclusion

This compound serves as a powerful pharmacological tool due to its well-characterized mechanism of action as a benzodiazepine inverse agonist. By binding to the benzodiazepine site on the GABA-A receptor, it allosterically modulates the receptor to reduce the inhibitory effects of GABA, leading to increased neuronal excitability. The quantitative data on its binding affinities and the detailed experimental protocols outlined in this guide provide a solid foundation for its application in neuroscience research and the development of novel therapeutics targeting the GABAergic system.

References

- 1. DMCM - Wikipedia [en.wikipedia.org]

- 2. This compound | GABA Receptor | TargetMol [targetmol.com]

- 3. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]

- 6. Interaction of beta-carboline inverse agonists for the benzodiazepine site with another site on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Inverse Agonist DMCM: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) is a potent ligand of the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators, DMCM exhibits inverse agonist properties, leading to anxiogenic and convulsive effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of DMCM. Detailed experimental protocols for its synthesis via the Pictet-Spengler reaction are presented, along with a summary of its key pharmacological data. Furthermore, the underlying signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this important research tool.

Discovery and Pharmacological Profile

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate, commonly known as DMCM, was first described in 1983 by Braestrup and Nielsen as a potent convulsive agent with a high affinity for the benzodiazepine receptor[1]. Subsequent research established that DMCM acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine site of the GABA-A receptor[1]. This mode of action is in direct contrast to that of benzodiazepines like diazepam, which are positive allosteric modulators that enhance the inhibitory effects of GABA.

The inverse agonism of DMCM results in a reduction of GABA-induced chloride ion influx through the GABA-A receptor channel, leading to increased neuronal excitability[2]. This mechanism underlies its observed anxiogenic and convulsive properties in preclinical studies. Consequently, DMCM has become an invaluable pharmacological tool for investigating the neurobiology of anxiety, epilepsy, and the functioning of the GABAergic system. It is frequently used in preclinical models to induce anxiety-like behaviors and seizures, and to screen for novel anxiolytic and anticonvulsant drug candidates[3].

Quantitative Pharmacological Data

The pharmacological effects of DMCM have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity and functional activity at the GABA-A receptor.

| Parameter | Value | Assay Conditions | Reference |

| Kd (High-affinity site) | 0.5-0.8 nM | [³H]DMCM binding to rat hippocampus and cortex membranes | [2] |

| Kd (Low-affinity site) | 3-6 nM | [³H]DMCM binding to rat hippocampus and cortex membranes | [2] |

Table 1: Binding Affinity of DMCM for the Benzodiazepine Receptor.

| Compound | GABA EC50 (µM) | Assay System | Reference |

| GABA alone | 41.0 ± 3.0 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |

| GABA + 1 µM DMCM | 118.3 ± 6.8 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |

| GABA + 1 µM Diazepam | 21.7 ± 2.7 | Wild-type α1β2γ2 GABA-A receptors expressed in Xenopus laevis oocytes | [4] |

Table 2: Effect of DMCM on the Potency of GABA at the GABA-A Receptor.

Synthesis of Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM)

The synthesis of the β-carboline core of DMCM is achieved through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline intermediate. Subsequent oxidation yields the aromatic β-carboline scaffold.

Synthetic Workflow

Caption: Synthetic workflow for DMCM.

Experimental Protocol: Pictet-Spengler Condensation and Cyclization

This protocol describes the synthesis of the tetrahydro-β-carboline intermediate.

Materials:

-

3,4-Dimethoxytryptamine

-

Methyl 2-formylbutanoate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve 3,4-dimethoxytryptamine (1 equivalent) in anhydrous dichloromethane.

-

Add methyl 2-formylbutanoate (1.1 equivalents) to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude tetrahydro-β-carboline intermediate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Aromatization to DMCM

This protocol describes the oxidation of the tetrahydro-β-carboline intermediate to yield the final product, DMCM.

Materials:

-

Tetrahydro-β-carboline intermediate from the previous step

-

Potassium permanganate (KMnO₄) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Acetone or Dioxane

-

Methanol

Procedure using Potassium Permanganate:

-

Dissolve the purified tetrahydro-β-carboline intermediate in acetone.

-

Add finely ground potassium permanganate (2-3 equivalents) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture vigorously for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide precipitate. Wash the Celite® pad with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the crude product from methanol to afford pure methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM).

Procedure using DDQ:

-

Dissolve the purified tetrahydro-β-carboline intermediate in dioxane.

-

Add DDQ (1.2 equivalents) to the solution and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield DMCM.

Mechanism of Action: GABA-A Receptor Signaling

DMCM exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel. The binding of the endogenous neurotransmitter GABA to its site on the receptor opens a chloride-permeable channel, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which is an inhibitory signal. Benzodiazepines enhance this effect. In contrast, DMCM, as an inverse agonist, binds to the benzodiazepine site and induces a conformational change in the receptor that reduces the efficiency of GABA-mediated channel opening. This leads to a decrease in chloride influx and, consequently, neuronal depolarization and increased excitability.

Caption: DMCM's action on the GABA-A receptor.

Conclusion

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) remains a cornerstone tool in neuropharmacology for probing the intricacies of the GABA-A receptor and its role in regulating neuronal excitability. Its discovery as a potent inverse agonist has been instrumental in advancing our understanding of anxiety and seizure disorders. The synthetic pathways, primarily revolving around the Pictet-Spengler reaction, are well-established, allowing for its continued availability for research purposes. This technical guide provides a consolidated resource for researchers and drug development professionals, offering detailed insights into the discovery, synthesis, and mechanism of action of this pivotal molecule.

References

An In-depth Technical Guide on the Anxiogenic and Convulsant Properties of DMCM Hydrochloride in Rodents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent ligand for the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike benzodiazepines, which are agonists at this site and produce anxiolytic and anticonvulsant effects, DMCM acts as an inverse agonist. This technical guide provides a comprehensive overview of the anxiogenic and convulsant properties of DMCM in rodents, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission in the central nervous system.[1] The receptor complex has several allosteric modulatory sites, including the well-characterized benzodiazepine site.[2] Ligands that bind to this site can exert a spectrum of effects: agonists (e.g., diazepam) enhance GABA-ergic inhibition, leading to sedation, anxiolysis, and anticonvulsant activity; antagonists (e.g., flumazenil) block the effects of both agonists and inverse agonists; and inverse agonists (e.g., DMCM) reduce GABA-ergic inhibition, resulting in anxiogenic and convulsant effects.[2]

DMCM hydrochloride is a powerful research tool for studying the neurobiological basis of anxiety and epilepsy. Its ability to induce anxiety-like behaviors and seizures in a dose-dependent manner makes it a valuable compound for screening potential anxiolytic and anticonvulsant drugs.[3][4] This guide will delve into the quantitative aspects of DMCM's effects, the methodologies used to study them, and the molecular mechanisms of its action.

Quantitative Data on this compound Effects in Rodents

The following tables summarize the dose-dependent anxiogenic and convulsant effects of this compound administered intraperitoneally (i.p.) in mice and rats, as reported in various studies.

Table 1: Anxiogenic Effects of this compound in Rodents

| Species | Test | Dose (mg/kg, i.p.) | Observed Effect | Reference |

| Mouse | Elevated Plus Maze | 0.5 - 1.5 | Significantly decreased time spent in and entries into open arms. | [5] |

| Rat | Fear-Potentiated Startle | Not Specified | Enhancement of fear conditioning. | [6] |

| Rat | Forced Swim Test | 0.1 | Significantly decreased immobility time (antidepressant-like effect). | [7] |

| Rat | Active Avoidance | 0.1 | Facilitated retrieval of avoidance memory. | [7] |

| Rat | Formalin Test | 0.25 - 1.0 | Dose-dependent suppression of responses to formalin injection (analgesia), accompanied by fear-like responses (defecation and urination). | [8] |

Table 2: Convulsant Effects of this compound in Rodents

| Species | Seizure Type | Dose (mg/kg, i.p.) | ED50 / CD50 | Reference |

| Mouse | Clonic Convulsions | 5.7 | ED50 | [9] |

| Wild-type Mouse | Convulsions | 3 | - | [10] |

| Adult Rat | Myoclonic Seizures | 0.1 | - | [11] |

| Adult Rat | Limbic Motor Seizures | 0.2 - 0.4 | - | [11][12] |

| P7 Rat | Limbic Motor Seizures | 0.2 - 0.4 | - | [11][12] |

| Adult Rat | Tonic-Clonic Seizures | Not Specified | 3.6-fold higher CD50 than for limbic motor seizures. | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are descriptions of key protocols used to assess the anxiogenic and convulsant properties of DMCM.

Assessment of Anxiogenic Effects

The EPM is a widely used test to assess anxiety-like behavior in rodents.[1][3] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2][6]

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls. For mice, the arms are typically 30 cm long and 5 cm wide, while for rats, they are 50 cm long and 10 cm wide.[6]

-

Procedure:

-

Rodents are habituated to the testing room for at least 30-60 minutes before the experiment.

-

DMCM or vehicle is administered (typically i.p.) 30 minutes prior to testing.

-

The animal is placed in the center of the maze, facing an open arm.[1]

-

The animal is allowed to freely explore the maze for a 5-minute session.[1][2][6]

-

Behavior is recorded by a video camera and analyzed using tracking software or by a trained observer.

-

-

Parameters Measured:

-

Time spent in the open arms versus the closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (to assess general locomotor activity).

-

-

Interpretation: A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.

The FST is primarily a model for assessing antidepressant efficacy, but it can also be used to study behavioral despair, which can be modulated by anxiogenic compounds.[8][9][10][13]

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws.[13]

-

Procedure:

-

Animals are habituated to the testing room.

-

DMCM or vehicle is administered prior to the test.

-

The animal is placed in the water-filled cylinder for a 6-minute session.[10]

-

Behavior is recorded, and the duration of immobility (floating with minimal movements to keep the head above water) is scored, typically during the last 4 minutes of the test.[10]

-

-

Parameters Measured:

-

Duration of immobility.

-

Latency to the first bout of immobility.

-

-

Interpretation: While antidepressants decrease immobility, anxiogenic compounds can have complex effects. In one study, a low dose of DMCM (0.1 mg/kg) was found to decrease immobility time, suggesting an antidepressant-like effect in that specific context.[7]

Assessment of Convulsant Effects

This protocol is used to determine the convulsive dose of DMCM and to characterize the types of seizures induced.

-

Procedure:

-

Rodents are placed in an observation chamber.

-

DMCM is administered (typically i.p.) at various doses to different groups of animals.

-

Animals are observed for a set period (e.g., 30-60 minutes) for the occurrence and characteristics of seizures.

-

-

Parameters Measured:

-

Latency to seizure onset: Time from DMCM injection to the first sign of seizure activity.

-

Seizure severity score: A graded scale to quantify the intensity of the seizure (e.g., from myoclonic jerks to tonic-clonic convulsions).

-

Presence of specific seizure types: Myoclonic, clonic, tonic, and tonic-clonic seizures are noted.

-

-

Data Analysis: The dose that produces a specific seizure endpoint in 50% of the animals (ED50 or CD50) is calculated.[9]

Mandatory Visualizations

Signaling Pathway of DMCM at the GABA-A Receptor

Caption: Signaling pathway of DMCM at the GABA-A receptor.

Experimental Workflow for Assessing Anxiogenic and Convulsant Properties of DMCM

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]

- 3. protocols.io [protocols.io]

- 4. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 11. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiogenic and Pro-Convulsant Profile of DMCM: A Technical Guide for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent benzodiazepine inverse agonist that acts on the GABA-A receptor complex. Unlike benzodiazepine agonists which enhance the inhibitory effects of GABA, DMCM attenuates GABAergic neurotransmission, leading to anxiogenic (anxiety-producing) and pro-convulsant effects.[1] This technical guide provides a comprehensive overview of the role of DMCM in preclinical anxiety and seizure models, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Modulation of the GABA-A Receptor

DMCM exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][2] The binding of DMCM induces a conformational change in the receptor that reduces the affinity of GABA for its binding site and decreases the frequency of channel opening in response to GABA. This reduction in chloride ion influx leads to neuronal hyperexcitability, manifesting as increased anxiety and a lowered seizure threshold.[1]

In vitro studies have quantified the effect of DMCM on GABA-A receptor function. For example, in Xenopus laevis oocytes expressing α1β2γ2 GABA-A receptors, the concentration of GABA required to elicit a half-maximal response (EC50) is significantly increased in the presence of DMCM.[3][4][5]

GABA-A Receptor Signaling Pathway

Quantitative Data on DMCM's Effects

The following tables summarize the quantitative effects of DMCM in preclinical models.

Table 1: In Vitro Effects of DMCM on GABA-A Receptor Function

| Preparation | Ligand | Concentration (µM) | GABA EC50 (µM) | Fold Shift in GABA EC50 | Reference |

| Xenopus oocytes expressing α1β2γ2 GABA-A receptors | GABA alone | - | 41.0 ± 3.0 | - | [4] |

| GABA + Diazepam | 1 | 21.7 ± 2.7 | 0.53 | [4] | |

| GABA + DMCM | 1 | 118.3 ± 6.8 | 2.89 | [4] |

Table 2: Representative Anxiogenic Effects of DMCM in Rodent Models

| Animal Model | Species | DMCM Dose (mg/kg, i.p.) | Key Behavioral Endpoint | % Change from Vehicle |

| Elevated Plus Maze | Mouse | 0.25 - 1.0 | Time in Open Arms | ↓ 30-60% |

| Open Arm Entries | ↓ 40-70% | |||

| Light-Dark Box | Mouse | 0.5 - 2.0 | Time in Light Compartment | ↓ 50-80% |

| Transitions between Compartments | ↓ 30-50% |

Note: The data in Table 2 is representative of the expected anxiogenic effects of DMCM and is compiled for illustrative purposes based on the known pharmacological profile of the compound. Actual values may vary between studies.

Table 3: Representative Pro-Convulsant Effects of DMCM in Rodent Models

| Seizure Model | Species | DMCM Dose (mg/kg, i.p.) | Key Seizure Endpoint | % Change from Vehicle |

| Pentylenetetrazol (PTZ)-induced Seizures | Mouse | 0.5 - 2.0 | Latency to First Seizure | ↓ 40-75% |

| Seizure Severity Score (Racine Scale) | ↑ 50-100% | |||

| Mortality Rate | ↑ 20-50% |

Note: The data in Table 3 is representative of the expected pro-convulsant effects of DMCM and is compiled for illustrative purposes based on the known pharmacological profile of the compound. Actual values may vary between studies.

Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5][6][7] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]

Apparatus:

-

A plus-shaped maze elevated from the floor.

-

Two opposite arms are open, while the other two are enclosed by high walls.[8]

-

The maze is typically made of a non-reflective material and placed in a dimly lit room.

Procedure:

-

Acclimatize the animal to the testing room for at least 30-60 minutes before the test.

-

Administer DMCM or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30 minutes).

-

Gently place the animal in the center of the maze, facing one of the open arms.[9]

-

Allow the animal to explore the maze for a 5-minute period.[8][9]

-

Record the session using a video camera mounted above the maze.

-

After the test, return the animal to its home cage.

-

Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.[9]

Data Analysis:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

Anxiogenic compounds like DMCM are expected to decrease the time spent in and the number of entries into the open arms.

Experimental Workflow for the Elevated Plus Maze

Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[10]

Apparatus:

-

A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.[3][10]

-

An opening connects the two compartments, allowing the animal to move freely between them.[3]

Procedure:

-

Habituate the animal to the testing room.

-

Administer DMCM or vehicle.

-

Place the animal in the center of the illuminated compartment.[4]

-

Allow the animal to explore the apparatus for a 5-10 minute period.

-

Record the session with a video camera.

-

Clean the apparatus between trials.

Data Analysis:

-

Time spent in the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

Anxiogenic compounds like DMCM are expected to decrease the time spent in the light compartment and the number of transitions.

Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces seizures in rodents.[8] This model is used to screen for pro-convulsant and anti-convulsant compounds.

Procedure:

-

Habituate the animal to the observation chamber.

-

Administer DMCM or vehicle.

-

After a set pre-treatment time, administer a sub-threshold or threshold dose of PTZ (e.g., 35-60 mg/kg, i.p.).

-

Immediately place the animal in an observation chamber and record its behavior for at least 30 minutes.

-

Score the seizure severity using a standardized scale (e.g., the Racine scale).

Data Analysis:

-

Latency to the first myoclonic jerk and generalized tonic-clonic seizure.

-

Maximum seizure score.

-

Duration of seizures.

-

Incidence of mortality.

Pro-convulsant compounds like DMCM are expected to decrease the latency to seizures, increase seizure severity, and potentially increase mortality.

Experimental Workflow for the PTZ Seizure Model

Conclusion

DMCM serves as a critical pharmacological tool for investigating the neurobiological basis of anxiety and epilepsy. Its well-characterized mechanism as a GABA-A receptor inverse agonist makes it a reliable agent for inducing anxiogenic-like behaviors and potentiating seizures in preclinical models. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to study the effects of novel therapeutic agents on GABAergic pathways and to further elucidate the complex interplay between GABAergic inhibition and neuropsychiatric and neurological disorders. The consistent and reproducible effects of DMCM make it an invaluable positive control for studies aiming to identify new anxiolytic and anticonvulsant drugs.

References

- 1. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice [bio-protocol.org]

- 3. mmpc.org [mmpc.org]

- 4. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 9. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maze.conductscience.com [maze.conductscience.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to DMCM Hydrochloride: A Benzodiazepine Site Inverse Agonist

Abstract

Methyl 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent and well-characterized ligand of the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor. Unlike classical benzodiazepines which act as positive allosteric modulators (agonists), DMCM functions as a negative allosteric modulator, or inverse agonist. By binding to the BZD site, DMCM reduces the efficacy of GABA, decreasing the flow of chloride ions through the receptor's channel and leading to a state of increased neuronal excitability.[1][2] This activity confers proconvulsant and anxiogenic properties, making DMCM an invaluable tool in neuroscience research to probe the function of the GABAergic system and to screen for novel anxiolytic and anticonvulsant therapeutics.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

DMCM is a compound from the β-carboline family.[4] Its primary molecular target is the GABAA receptor, a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[2][5]

-

Binding Site : DMCM binds to the allosteric benzodiazepine site, located at the interface between the α and γ subunits of the GABAA receptor.[6]

-

Inverse Agonism : Upon binding, DMCM induces a conformational change in the receptor that is opposite to that caused by agonists like diazepam. This change reduces the receptor's affinity for GABA and/or decreases the efficiency of channel gating upon GABA binding.[1][2]

-

Functional Outcome : The primary consequence of DMCM's action is a reduction in the frequency of chloride channel opening in response to GABA. This leads to a diminished influx of chloride ions (Cl⁻), making the neuron less hyperpolarized and thus more susceptible to depolarization and firing an action potential.[2][7] This contrasts with BZD agonists, which enhance Cl⁻ influx and promote neuronal inhibition.[2]

Quantitative Pharmacological Data

The interaction of DMCM with the GABAA receptor has been quantified through various assays. The data presented below are critical for designing and interpreting experiments.

Table 1: Radioligand Binding Affinity

This table summarizes the binding affinity of DMCM for different GABAA receptor subtypes. Data were obtained from competitive binding assays using radiolabeled ligands.

| Radioligand | Preparation | Receptor Subtype(s) | Affinity Constant | Reference |

| [³H]DMCM | Rat Hippocampus & Cortex Membranes | Mixed (High-Affinity Site) | KD = 0.5-0.8 nM | [8] |

| [³H]DMCM | Rat Hippocampus & Cortex Membranes | Mixed (Low-Affinity Site) | KD = 3-6 nM | [8] |

| Not Specified | Human Recombinant GABAA αxβ3γ2 | α1 | Ki = 10 nM | |

| Not Specified | Human Recombinant GABAA αxβ3γ2 | α2 | Ki = 13 nM | |

| Not Specified | Human Recombinant GABAA αxβ3γ2 | α3 | Ki = 7.5 nM | |

| Not Specified | Human Recombinant GABAA αxβ3γ2 | α5 | Ki = 2.2 nM |

Table 2: Functional Activity and In Vivo Dosage

This table details the functional effects of DMCM observed in electrophysiological and behavioral studies.

| Assay Type | System | Effect | Concentration / Dose | Reference |

| Patch-Clamp Electrophysiology | Cryo-EM Construct | Inhibition of GABA response | 1 µM | [1][9] |

| Patch-Clamp Electrophysiology | Cryo-EM Construct | Potentiation of GABA response | 10 µM | [1][9] |

| Fear-Induced Analgesia | Rat | Suppression of formalin response | 0.25-1.0 mg/kg (i.p.) | [10] |

| Active Avoidance Test | Rat | Memory enhancement | 0.1 mg/kg (i.p.) | |

| Forced Swim Test | Rat | Antidepressant-like effect | 0.1 mg/kg (i.p.) |

Signaling Pathways and Experimental Workflows

Visual representations are essential for understanding the complex interactions and processes involved in studying DMCM. The following diagrams were generated using the Graphviz DOT language.

Diagram 1: DMCM Signaling at the GABAA Receptor

Caption: Mechanism of DMCM as a negative allosteric modulator.

Diagram 2: Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Diagram 3: Workflow for Whole-Cell Patch-Clamp Electrophysiology

References

- 1. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GABAA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 3. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DMCM - Wikipedia [en.wikipedia.org]

- 5. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. What are GABA receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 8. Binding of [3H]DMCM, a convulsive benzodiazepine ligand, to rat brain membranes: preliminary studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. giffordbioscience.com [giffordbioscience.com]

The Dichotomous Effects of DMCM Hydrochloride on GABAA Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a high-affinity ligand for the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABAA) receptor.[1] It is classically categorized as a negative allosteric modulator (NAM) or inverse agonist, known for its potent convulsant and anxiogenic properties.[2] This technical guide provides an in-depth analysis of the effects of DMCM on various GABAA receptor subtypes, presenting quantitative binding and efficacy data, detailed experimental methodologies, and visual representations of key pathways and workflows.

The GABAA receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions (Cl⁻), and is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[3][4] The receptor's vast heterogeneity, arising from the combination of 19 different subunits (e.g., α1–6, β1–3, γ1–3), results in a multitude of subtypes with distinct pharmacological properties.[4] DMCM's interaction with these subtypes is complex; while it primarily acts to decrease the GABA-gated chloride current, its effects can be biphasic and subtype-dependent, exhibiting a less-described agonistic profile at higher concentrations.[2][5] Understanding this nuanced pharmacology is critical for researchers developing subtype-selective modulators for therapeutic applications.

Quantitative Data on DMCM-GABAA Receptor Interaction

The following tables summarize the binding affinity and functional efficacy of DMCM at various recombinant GABAA receptor subtypes.

Table 1: Binding Affinity of DMCM for Human GABAA Receptor Subtypes

This table presents the inhibition constant (Ki) values of DMCM at different receptor subtypes, indicating its binding affinity. Lower Ki values signify higher affinity.

| Receptor Subtype | Ki (nM) | Radioligand Used | Cell System | Reference |

| α1β3γ2 | ~3 (relative affinity) | [3H]Ro15-1788 | Ltk cells | [6] |

| α2β3γ2 | Data not available | - | - | |

| α3β3γ2 | Data not available | - | - | |

| α5β3γ2 | ~1 (relative affinity) | [3H]Ro15-1788 | Ltk cells | [6] |

Note: Data indicates an approximately 3-fold higher affinity for α5-containing receptors over α1-containing receptors.

Table 2: Functional Efficacy of DMCM at Recombinant GABAA Receptor Subtypes

This table outlines the functional effects of DMCM, primarily its negative allosteric modulation (inhibition) of GABA-activated currents.

| Receptor Subtype | DMCM Concentration | Effect on GABA-evoked Current | Experimental System | Reference |

| α1β2γ2S | Low (< 0.5 µM) | Inhibition (Negative Modulation) | HEK cells | [7] |

| α1β2γ2S | High (> 10 µM) | Potentiation (Positive Modulation) | Cryo-EM construct | [2] |

| α1β1γ2S | Not specified | No potentiation | Xenopus oocytes | [7] |

| α1β1 | Not specified | Inhibition | Xenopus oocytes | [7] |

Note: DMCM exhibits a biphasic effect, acting as a negative modulator at low concentrations and a positive modulator at higher concentrations, particularly in the presence of a BZD antagonist like flumazenil.[2]

Signaling Pathways and Logical Relationships

GABAA Receptor Signaling and DMCM Modulation

The binding of GABA to its receptor opens a central chloride channel. In most mature neurons, this leads to an influx of Cl⁻, hyperpolarization of the cell membrane, and subsequent neuronal inhibition. DMCM, by binding to the benzodiazepine site, allosterically modulates this process, reducing the channel's opening probability in response to GABA and thereby decreasing the inhibitory current.

Spectrum of Activity at the Benzodiazepine Site

Ligands that bind to the benzodiazepine site can be classified based on their effect on the GABA-gated chloride current. This spectrum ranges from positive allosteric modulators (agonists) that enhance the current to negative allosteric modulators (inverse agonists) that reduce it.

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to functionally characterize the effect of DMCM on GABAA receptors expressed in Xenopus laevis oocytes.

1. Oocyte Preparation and cRNA Injection:

-

Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis.

-

Defolliculate the oocytes by incubation in a collagenase solution.

-

Prepare cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2) via in vitro transcription from linearized cDNA vectors.

-

Inject approximately 50 nl of the cRNA mixture into each oocyte.

-

Incubate the injected oocytes at 16-18°C for 2-5 days in ND96 buffer to allow for receptor expression.

2. Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl (resistance of 0.5-2.0 MΩ).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.

-

Co-apply GABA with varying concentrations of DMCM hydrochloride to measure its modulatory effect.

-

Record the resulting chloride currents using a dedicated TEVC amplifier. Data is acquired and analyzed to determine parameters like IC50 (for inhibition) or EC50 (for potentiation) and the percentage of modulation.

Protocol 2: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of DMCM for specific GABAA receptor subtypes expressed in a cell line (e.g., HEK-293).

1. Cell Culture and Transfection:

-

Culture human embryonic kidney (HEK-293) cells in appropriate media.

-

Transiently transfect the cells with plasmids encoding the desired GABAA receptor subunits using a suitable transfection reagent.

-

Allow 24-48 hours for receptor expression.

2. Membrane Preparation:

-

Harvest the transfected cells and homogenize them in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet multiple times with buffer to remove endogenous GABA.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

3. Competition Binding Assay:

-

In a multi-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand that targets the BZD site (e.g., [3H]Ro 15-1788 or [3H]Flumazenil).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.

-

To determine non-specific binding, use a saturating concentration of a known BZD site ligand (e.g., diazepam) in a separate set of wells.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Conclusion

This compound remains a critical pharmacological tool for probing the function of the GABAA receptor's benzodiazepine site. Its profile as a potent negative allosteric modulator, particularly at α5-containing subtypes, underscores the potential for developing subtype-selective inverse agonists for cognitive enhancement or other therapeutic indications. However, its complex biphasic effects, transitioning to a positive modulator at higher concentrations, highlight the intricate nature of allosteric modulation at this receptor. The methodologies and data presented in this guide provide a comprehensive framework for researchers investigating the nuanced interactions between ligands like DMCM and the diverse family of GABAA receptors.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. Proton modulation of recombinant GABAA receptors: influence of GABA concentration and the β subunit TM2–TM3 domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single channel properties of recombinant GABAA receptors containing gamma 2 or delta subtypes expressed with alpha 1 and beta 3 subtypes in mouse L929 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE ROLE OF α1 AND α5 SUBUNIT-CONTAINING GABAA RECEPTORS IN MOTOR IMPAIRMENT INDUCED BY BENZODIAZEPINES IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Subunit-selective modulation of GABAA receptors by the non-steroidal anti-inflammatory agent, mefenamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DMCM Hydrochloride for Studying Fear Conditioning and Memory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) hydrochloride is a potent benzodiazepine inverse agonist.[1][2][3] Unlike benzodiazepine agonists (e.g., diazepam) which enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor, inverse agonists bind to the same site but produce the opposite effect, reducing GABAergic inhibition.[2][4] This unique pharmacological profile makes DMCM an invaluable tool for researchers studying the neurobiological underpinnings of anxiety, fear, learning, and memory. By attenuating GABA's inhibitory action, DMCM can induce states of heightened arousal, anxiety, and even seizures at higher doses, providing a model to investigate the mechanisms of fear and the consolidation of fear memories.[2][5]

This technical guide provides a comprehensive overview of DMCM hydrochloride, its mechanism of action, its application in fear conditioning and memory research, detailed experimental protocols, and quantitative data to aid in experimental design and interpretation.

Mechanism of Action

DMCM exerts its effects by allosterically modulating the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.

Signaling Pathway of DMCM at the GABA-A Receptor

DMCM binds to the benzodiazepine site on the GABA-A receptor complex. This binding event induces a conformational change in the receptor that decreases the affinity of GABA for its binding site and reduces the efficiency of GABA-mediated chloride ion influx. The resulting decrease in neuronal inhibition leads to a state of hyperexcitability in the affected neural circuits.

DMCM's mechanism of action at the GABA-A receptor.

Application in Fear Conditioning and Memory Research

DMCM's ability to modulate neuronal excitability makes it a powerful tool for investigating the processes of fear acquisition, consolidation, and retrieval.

-

Fear Acquisition: By inducing a state of heightened arousal and anxiety, DMCM can be used as an unconditioned stimulus (US) in fear conditioning paradigms.[2] This allows for the study of fear learning in the absence of external aversive stimuli like foot shocks.

-

Memory Consolidation: Administering DMCM after a learning event can modulate the consolidation of that memory. Its effects can be complex, with some studies showing impairment of learning, potentially by altering the affective impact of the unconditioned stimulus.[1] Conversely, other research suggests that under certain conditions, benzodiazepine inverse agonists can have memory-enhancing effects.[3]

-

Anxiety Models: The anxiogenic properties of DMCM are well-documented, making it a useful pharmacological agent for inducing anxiety-like behaviors in animal models.[1] This is crucial for screening potential anxiolytic drugs and for studying the neural circuits of anxiety.

Quantitative Data

The following tables summarize quantitative data from various studies on the effects of DMCM.

Table 1: Dose-Response Effects of DMCM on Fear Conditioning and Nociception in Rats

| Dosage (mg/kg) | Effect on Pavlovian Fear Conditioning (Freezing) | Effect on Nociception (Vocalization to Shock) | Reference |

| 0.015 | No significant effect | Inhibition | [1] |

| 0.06 | Undermined learning | Inhibition | [1] |

| 0.25 | Undermined learning | Inhibition | [1] |

Table 2: Dose-Dependent Effects of DMCM as an Unconditional Stimulus in Rats

| Dosage (mg/kg) | Effect on Analgesia (Suppression of response to formalin) | Other Fear-like Responses | Reference |

| 0.25 | Suppression | Defecation and urination | [2] |

| 1.0 | Dose-dependent suppression | Defecation and urination | [2] |

Table 3: Effects of DMCM on Active Avoidance and Depression-Like Behavior in Rats

| Dosage (mg/kg) | Effect on Active Avoidance Retrieval | Effect on Immobility Time (Forced Swim Test) | Reference |

| 0.05 - 1.0 | Promnesic effects in an inverted U-shape manner | - | [3] |

| 0.1 | Facilitated avoidance | Significantly decreased | [3] |

Table 4: Effect of DMCM on GABA-A Receptor Function

| Compound | Concentration | Effect on GABA EC50 | Reference |

| DMCM | 1 µM | Increased EC50 from 41.0 µM to 118.3 µM | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are key experimental protocols involving DMCM.

Protocol 1: Pavlovian Fear Conditioning with DMCM as a Pharmacological Stressor

Objective: To assess the effect of DMCM on the consolidation of contextual fear memory.

Animals: Male Sprague-Dawley rats.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Fear conditioning apparatus (context)

-

Software for recording and analyzing freezing behavior

Procedure:

-

Habituation: Handle the rats for several days leading up to the experiment.

-

Drug Administration: Administer DMCM (0.015, 0.06, or 0.25 mg/kg, intraperitoneally) or vehicle 30 minutes before conditioning.[1]

-

Conditioning: Place the rat in the conditioning context. Deliver an aversive unconditioned stimulus (e.g., foot shock) paired with the context.[1]

-

Testing: 24 hours later, place the rat back into the same context without the US and measure the percentage of time spent freezing for a set duration (e.g., 5-8 minutes).[1]

Workflow for Pavlovian fear conditioning with DMCM.

Protocol 2: Active Avoidance Task to Assess Memory Retrieval

Objective: To evaluate the effect of DMCM on the retrieval of active avoidance memory.

Animals: Male Wistar rats.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Two-way shuttle box for active avoidance

Procedure:

-

Acquisition Training: Train the rats in the active avoidance task where they learn to avoid an aversive stimulus (e.g., foot shock) by moving to the other compartment of the shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).

-

Drug Administration: On the test day, administer DMCM (0.05 - 1.0 mg/kg, i.p.) or vehicle 30 minutes before the retention test.[3]

-

Retention Test: Place the rat in the shuttle box and present the conditioned stimulus. Record the latency to avoid the aversive stimulus and the number of successful avoidances.

Workflow for active avoidance memory testing with DMCM.

Conclusion

This compound is a versatile and potent pharmacological tool for probing the neural circuits of fear, anxiety, and memory. Its well-characterized mechanism of action as a benzodiazepine inverse agonist allows for the targeted modulation of GABAergic neurotransmission. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute rigorous studies aimed at understanding the complex interplay between inhibition, fear, and memory. As with any potent psychoactive compound, careful consideration of dosage and experimental design is paramount to obtaining interpretable and meaningful results.

References

- 1. Pain and negative affect: evidence the inverse benzodiazepine agonist DMCM inhibits pain and learning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The benzodiazepine inverse agonist DMCM as an unconditional stimulus for fear-induced analgesia: implications for the role of GABAA receptors in fear-related behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMCM, a benzodiazepine site inverse agonist, improves active avoidance and motivation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interaction of the beta-carboline derivative DMCM with inhibitory amino acid responses on cultured mouse neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. researchgate.net [researchgate.net]

Long-Term Neurological Consequences of Repeated DMCM Exposure in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM) is a potent benzodiazepine receptor inverse agonist known for its convulsant and anxiogenic properties. While acute effects are well-documented, the long-term neurological consequences of repeated exposure in animal models remain an area of limited direct investigation. This technical guide synthesizes the available preclinical data on DMCM and related β-carboline inverse agonists to provide a comprehensive overview of the potential long-term effects on the central nervous system. The focus is on adaptive changes in the GABAergic system, potential impacts on neuroplasticity, and behavioral sequelae. This document aims to serve as a foundational resource for researchers designing future studies to elucidate the chronic neurobiological impact of DMCM and other GABA-A receptor inverse agonists.

Introduction

DMCM acts as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. By binding to the benzodiazepine site, DMCM reduces GABA-activated chloride ion flux, leading to neuronal hyperexcitability. This mechanism underlies its proconvulsant and anxiogenic effects observed in animal models. Understanding the long-term neurological effects of repeated DMCM exposure is crucial for several reasons: 1) to model chronic anxiety and stress disorders, 2) to investigate the neurobiology of seizure disorders like epilepsy, and 3) to assess the potential for lasting neuroadaptations that could inform the development of novel therapeutics targeting the GABAergic system. This guide will detail the known long-term changes at the molecular, cellular, and behavioral levels based on available animal studies.

Molecular and Cellular Effects of Repeated Inverse Agonist Exposure

Chronic administration of benzodiazepine inverse agonists, including β-carbolines like DMCM and FG 7142, induces significant neuroadaptations primarily within the GABAergic system. These changes suggest a homeostatic response to the persistent reduction in GABAergic inhibition.

Alterations in GABA-A Receptor Function and Expression

Repeated exposure to inverse agonists appears to shift the functional "set-point" of the GABA-A receptor complex.

-

Enhanced Inverse Agonist Sensitivity: Chronic treatment with the β-carboline inverse agonist FG 7142 has been shown to lead to "chemical kindling," a phenomenon characterized by a progressive decrease in the convulsive threshold to the drug. This suggests a heightened sensitivity of the neural circuitry to the effects of the inverse agonist with repeated exposure.[1]

-

Altered GABAergic Modulation: Studies on rats trained to discriminate DMCM from saline revealed that repeated treatment enhanced the ability of GABA to reduce [3H]-DMCM binding to cortical neurons.[2] This suggests a potential allosteric modification of the GABA-A receptor complex, making it more sensitive to GABA's modulatory effects in the presence of the inverse agonist.[2]

-

Decreased GABA Agonist Efficacy: Following chronic treatment with FG 7142, the effects of GABA receptor agonists were found to be decreased.[1] This indicates a state of functional GABAergic subsensitivity, potentially contributing to a pro-convulsant and anxiogenic state.

Potential for Neuronal Remodeling and Neurogenesis

While direct studies on DMCM and long-term structural changes are lacking, the known role of GABAergic signaling in neuronal plasticity and development allows for informed hypotheses. GABAergic signaling is a critical regulator of adult neurogenesis and the integration of new neurons into existing circuits. A chronic state of reduced GABAergic inhibition, as induced by repeated DMCM exposure, could theoretically disrupt these processes. Further research is warranted to investigate the long-term effects of DMCM on hippocampal and subventricular zone neurogenesis.

Behavioral Consequences of Chronic DMCM Exposure

The long-term molecular and cellular changes induced by repeated DMCM administration are expected to manifest in persistent behavioral alterations.

Anxiety and Seizure Susceptibility

The primary behavioral phenotype associated with chronic inverse agonist exposure is a potentiation of anxiety-like behaviors and a lowered seizure threshold.

-

Kindling and Seizure Development: As previously mentioned, chronic administration of FG 7142 can lead to chemical kindling.[1] Similarly, in drug discrimination studies with DMCM, convulsions were observed to develop with continued training, indicating a sensitization to its convulsant effects.[2]

-

Models of Chronic Anxiety: Animal models of chronic anxiety have been developed through perinatal exposure to benzodiazepine receptor modulators, leading to lasting changes in brain benzodiazepine receptor density and anxiety-like behaviors in adulthood.[3] While a different experimental paradigm, this highlights the potential for long-lasting behavioral phenotypes resulting from developmental alterations in the GABAergic system.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies involving repeated administration of DMCM and the related β-carboline inverse agonist, FG 7142.

| Compound | Animal Model | Treatment Regimen | Key Neurological Finding | Quantitative Change | Reference |

| DMCM | Rats | Drug discrimination training (0.4-0.7 mg/kg) | Enhanced GABAergic modulation of [3H]-DMCM binding | Statistically significant enhancement of GABA's ability to reduce [3H]-DMCM binding | [2] |

| FG 7142 | Rodents | Chronic administration | Decreased convulsive threshold (chemical kindling) | Progressive decrease in the dose required to induce convulsions | [1] |

| FG 7142 | Rodents | Chronic administration | Decreased efficacy of GABA agonists | Significant reduction in the pharmacological effects of GABA agonists | [1] |

| Behavioral Outcome | Compound | Animal Model | Treatment Regimen | Key Behavioral Finding | Quantitative Change | Reference |

| Seizure Susceptibility | DMCM | Rats | Drug discrimination training (0.4-0.7 mg/kg) | Development of convulsions with repeated administration | Increased incidence of convulsions over the training period | [2] |

| Seizure Susceptibility | FG 7142 | Rodents | Chronic administration | Chemical kindling | Progressive decrease in seizure threshold | [1] |

Experimental Protocols

Detailed experimental protocols for long-term DMCM administration are not extensively published. However, based on related studies, a general framework can be proposed.

Chronic DMCM Administration for Behavioral and Neurochemical Analysis

-

Animals: Male Sprague-Dawley rats (250-300g at the start of the experiment).

-

Housing: Standard laboratory conditions with a 12:12 hour light:dark cycle and ad libitum access to food and water.

-

Drug Preparation: DMCM is dissolved in a minimal volume of glacial acetic acid and then brought to the final volume with saline. The final pH should be adjusted to approximately 4.5-5.0 with NaOH.

-

Administration: Daily intraperitoneal (i.p.) injections of DMCM (e.g., 0.5 - 1.0 mg/kg) or vehicle for a period of 14 to 28 days. The dose should be carefully titrated to avoid acute convulsive effects.

-

Behavioral Testing: A battery of anxiety-related behavioral tests (e.g., elevated plus maze, open field test, light-dark box) should be conducted at baseline and at various time points after the cessation of chronic treatment (e.g., 24 hours, 1 week, 4 weeks) to assess long-lasting behavioral changes.

-

Neurochemical Analysis: Following the final behavioral test, animals are euthanized, and brain tissue is collected. Brain regions of interest (e.g., hippocampus, amygdala, prefrontal cortex) are dissected for neurochemical analyses, such as receptor binding assays ([3H]-flumazenil for benzodiazepine sites), Western blotting for GABA-A receptor subunit expression, or immunohistochemistry for markers of neuronal activity or plasticity (e.g., c-Fos, BDNF).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway affected by DMCM and a general experimental workflow for investigating its long-term effects.

DMCM's Action on the GABA-A Receptor Signaling Pathway

Caption: DMCM's inhibitory action on the GABA-A receptor signaling pathway.

Experimental Workflow for Investigating Long-Term DMCM Effects

Caption: A generalized experimental workflow for studying chronic DMCM effects.

Conclusion and Future Directions

The available evidence, though sparse for DMCM specifically, strongly suggests that repeated exposure to benzodiazepine receptor inverse agonists leads to significant and lasting neuroadaptations in the GABAergic system. These changes appear to promote a state of heightened neuronal excitability, manifesting as increased anxiety and a lowered seizure threshold. The shift in the functional set-point of the GABA-A receptor is a key molecular event underlying these long-term effects.

Future research should focus on a more detailed characterization of the long-term neurological consequences of repeated DMCM exposure. Key areas for investigation include:

-

Synaptic Plasticity: Investigating the effects of chronic DMCM on long-term potentiation (LTP) and long-term depression (LTD) in brain regions such as the hippocampus and amygdala.

-

Neurogenesis: Quantifying the impact of repeated DMCM administration on the proliferation, differentiation, and survival of new neurons in adult neurogenic niches.

-

Gene Expression: Utilizing transcriptomic approaches to identify the molecular pathways that are altered by chronic inverse agonist exposure.

-

Receptor Subunit Composition: Examining potential changes in the expression and assembly of different GABA-A receptor subunits, which could underlie the observed functional shifts.

A thorough understanding of the long-term neurological effects of DMCM will not only provide valuable insights into the pathophysiology of anxiety and seizure disorders but also aid in the development of more targeted and effective therapeutic strategies for these conditions.

References

- 1. Bidirectional effects of chronic treatment with agonists and inverse agonists at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discriminative stimulus properties of methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM), an inverse agonist at benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of chronic anxiety and "fearlessness" - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Intravenous Infusion Method for Determining DMCM Seizure Threshold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) is a potent proconvulsant agent belonging to the β-carboline family. It is widely used in neuroscience research to study seizure mechanisms and to evaluate the efficacy of potential anticonvulsant compounds. DMCM exerts its effects by acting as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] This action reduces GABA-mediated inhibition in the central nervous system, leading to a state of hyperexcitability that can precipitate seizures.[2]

Determining the seizure threshold—the minimum dose of a substance required to induce a seizure—is a fundamental technique in pharmacology and toxicology. The timed intravenous (IV) infusion method offers a precise and reliable means of establishing this threshold. By administering the convulsant agent at a constant rate, this method allows for the accurate calculation of the dose that elicits specific seizure endpoints.

These application notes provide a comprehensive, though representative, protocol for determining the DMCM seizure threshold in rodents using the intravenous infusion method. While this technique is well-established for other chemoconvulsants like pentylenetetrazol (PTZ), specific published protocols for DMCM infusion are less common. Therefore, the following methodology is adapted from standard IV infusion paradigms and incorporates DMCM-specific data on solubility and dosage.[2]

Mechanism of Action: DMCM at the GABA-A Receptor

The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating fast synaptic inhibition in the brain. Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride (Cl⁻) channel opens, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity.

DMCM binds to the benzodiazepine site, a distinct allosteric modulatory site on the GABA-A receptor complex. Unlike classic benzodiazepines (e.g., diazepam), which are positive allosteric modulators that enhance the effect of GABA, DMCM acts as a negative allosteric modulator. It decreases the frequency of the chloride channel opening in response to GABA.[2] This reduction in inhibitory signaling shifts the balance towards excitation, lowering the seizure threshold.

References

- 1. DMCM: a potent convulsive benzodiazepine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ontogenic profile of seizures evoked by the beta-carboline DMCM (methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DMCM - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Screening Novel Anticonvulsant Drugs Using DMCM Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate (DMCM) hydrochloride is a potent chemoconvulsant that acts as a negative allosteric modulator, or inverse agonist, at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] By binding to this site, DMCM reduces the influx of chloride ions through the GABA-A receptor channel, thereby decreasing the inhibitory effect of GABA.[1] This reduction in GABAergic inhibition leads to neuronal hyperexcitability and can induce seizures.[1][5] Due to its specific mechanism of action targeting the GABAergic system, DMCM hydrochloride serves as a valuable pharmacological tool for inducing seizures in preclinical animal models, making it particularly useful for the screening and characterization of novel anticonvulsant drug candidates. These application notes provide detailed protocols for utilizing DMCM in both in vivo and in vitro screening paradigms.

Mechanism of Action: Modulation of the GABA-A Receptor

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[6][7][8] Its binding to the GABA-A receptor, a ligand-gated ion channel, opens a chloride channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[6][9] The GABA-A receptor complex contains multiple allosteric modulatory sites, including the benzodiazepine binding site.[2] While benzodiazepine agonists (like diazepam) enhance the effect of GABA, leading to increased inhibition and anticonvulsant effects, inverse agonists like DMCM have the opposite effect.[10][11] DMCM decreases the frequency of channel openings, thereby impairing GABA-mediated inhibition and promoting a proconvulsant state.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using DMCM to induce seizures and the efficacy of various anticonvulsant drugs in this model.

Table 1: Convulsant Dose of DMCM in Rodents

| Species | Age | Seizure Type | CD50 (mg/kg) | Route of Administration | Reference |

| Rat | P7 | Myoclonic | ~0.1 | Not Specified | [1] |

| Rat | P7 | Complex Partial | ~0.4 | Not Specified | [1] |

| Rat | P7 | Tonic-Clonic | ~1.0 | Not Specified | [1] |

| Rat | P10 | Myoclonic | <0.1 | Not Specified | [1] |

| Rat | P10 | Complex Partial | ~0.2 | Not Specified | [1] |

| Rat | P10 | Tonic-Clonic | ~0.6 | Not Specified | [1] |

| Mouse | Adult | Clonic | 1.3 | IP | [12] |

CD50: Median Convulsant Dose P: Postnatal Day

Table 2: Efficacy of Anticonvulsant Drugs Against DMCM-Induced Seizures

| Anticonvulsant | Species/Age | Effective Dose (mg/kg) | Protection Against | Route of Administration | Reference |

| Levetiracetam | Rat (P10) | ≥ 10 | DMCM-induced seizures | Not Specified | [13] |

| Tiagabine | Rat (P10) | ≥ 1 | DMCM-induced seizures | Not Specified | [13] |

| Phenobarbital | Rat (P10) | ≥ 5 | DMCM-induced seizures | Not Specified | [13] |

| Valproate | Mouse | 60 | DMCM-induced seizures | IP | [5] |

| Diazepam | Mouse | Not Specified | DMCM-induced seizures | Not Specified | [5] |

| MK-801 | Mouse | Not Specified | Increased seizure threshold | Not Specified | [14] |

IP: Intraperitoneal

Experimental Protocols

Protocol 1: In Vivo Anticonvulsant Screening in Rodents

This protocol details a standard procedure for evaluating the efficacy of a test compound against DMCM-induced seizures in rodents.

Materials:

-

This compound

-

Saline (0.9% NaCl)

-

Vehicle for test compound

-

Test compound

-

Rodents (e.g., Sprague-Dawley rats, Swiss Webster mice)

-

Syringes and needles for administration

-

Observation chambers

-

Timer

Procedure:

-

Animal Preparation:

-

Acclimate animals to the housing facility for at least one week before the experiment.

-

On the day of the experiment, weigh each animal and randomly assign them to treatment groups (vehicle, positive control, and various doses of the test compound).

-

-

Drug Administration:

-

Dissolve the test compound and positive control in their respective vehicles.

-

Administer the test compound or positive control via the desired route (e.g., intraperitoneal, oral).

-

Administer the vehicle to the control group.

-

Allow for a pretreatment period (typically 30-60 minutes, depending on the pharmacokinetic profile of the test compound).

-

-

Induction of Seizures:

-

Prepare a fresh solution of this compound in saline. A small amount of acid (e.g., 1N HCl) may be needed to fully dissolve the DMCM before dilution with saline.[1]

-